2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide
Overview
Description
2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide is a useful research compound. Its molecular formula is C10H18ClNOS and its molecular weight is 235.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide is a compound of interest in pharmaceutical research due to its potential biological activities. Its structural features, including the chloro and tetrahydrothiopyran moieties, suggest possible interactions with biological targets, particularly in neurological and metabolic pathways.
- Molecular Formula : C12H20ClNOS
- Molecular Weight : 261.81 g/mol
- Purity : Typically >95% .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within the body. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. This mechanism is particularly relevant for conditions like Alzheimer’s disease, where AChE inhibition can help maintain acetylcholine levels, thereby improving cognitive function .
In Vitro Studies
Research has demonstrated that compounds similar to this compound exhibit significant AChE inhibitory activity. For instance, a related study reported an IC50 value of 2.7 µM for a similar compound, indicating strong potential as a therapeutic agent .
Case Studies
- Alzheimer's Disease Model : In a model simulating Alzheimer's disease, compounds with similar structures were tested for their neuroprotective effects. Results showed that these compounds not only inhibited AChE but also exhibited antioxidant properties, reducing oxidative stress in neuronal cells.
- Behavioral Assessments : In behavioral studies involving rodents, administration of AChE inhibitors resulted in improved memory retention and cognitive performance, suggesting that this compound could have similar effects .
Comparative Analysis
Compound Name | AChE Inhibition IC50 (µM) | Molecular Weight (g/mol) | Notes |
---|---|---|---|
This compound | TBD | 261.81 | Potential AChE inhibitor |
Related Compound 1 | 2.7 | TBD | Strong AChE inhibition |
Related Compound 2 | TBD | TBD | Neuroprotective effects observed |
Properties
IUPAC Name |
2-chloro-N-methyl-N-(thian-4-yl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNOS/c1-3-9(11)10(13)12(2)8-4-6-14-7-5-8/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZNHEJJCYSYRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C1CCSCC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.